molecular formula C14H16NO3P B1229812 [(Benzylamino)-phenylmethyl]phosphonic acid CAS No. 25881-35-0

[(Benzylamino)-phenylmethyl]phosphonic acid

Cat. No. B1229812
CAS RN: 25881-35-0
M. Wt: 277.25 g/mol
InChI Key: SLMGIUOAZCYKPE-UHFFFAOYSA-N
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Patent
US04235809

Procedure details

The imine from benzaldehyde and benzylamine (65 g; 0.33 mole) was added to phosphorous acid (27.3 g; 0.33 mole) and the mixture stirred with heating. As the temperature reached 95°-100° the whole mixture became a homogeneous liquid which reacted vigorously as the temperature reached 115°-120°. The reaction mass became very viscous and was allowed to cool to a glass. This glass was dissolved in aqueous sodium carbonate and upon acidification gave N-benzyl α-aminobenzylphosphonic acid, mp 233°-4°, 90 g. ##STR29##
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[P:17]([OH:20])([OH:19])[OH:18]>C(=O)([O-])[O-].[Na+].[Na+]>[CH2:1]([NH:16][CH:9]([P:17](=[O:18])([OH:20])[OH:19])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
27.3 g
Type
reactant
Smiles
P(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
reached 95°-100°
CUSTOM
Type
CUSTOM
Details
reacted vigorously as the temperature
CUSTOM
Type
CUSTOM
Details
reached 115°-120°
TEMPERATURE
Type
TEMPERATURE
Details
to cool to a glass

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=CC=CC=C1)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.